Compound Description: Darexaban is a potent and orally available factor Xa inhibitor discovered through structure-activity relationship studies optimizing a high-throughput screening hit. []
Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. It was developed through a structure-activity relationship study aiming to optimize lipophilicity. []
Compound Description: JC-171 is a hydroxyl sulfonamide analogue designed as a potential disease-modifying agent for neurological disorders, including multiple sclerosis. It acts as a selective NLRP3 inflammasome inhibitor. []
Compound Description: TG100801 is a prodrug designed for topical administration in the treatment of age-related macular degeneration (AMD). It is converted in vivo to its active form, a dual inhibitor of VEGFR2 and Src family kinases. []
Compound Description: SSR125543A is a potent and selective CRF(1) receptor antagonist with potential applications in treating depression and anxiety disorders. [, ]
Compound Description: AP24534 is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. []
Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing dual agonist of the peroxisome proliferator-activated receptors α and γ. It has been studied as a potential treatment for patients with type 2 diabetes. []
Compound Description: MX is a mutagenic byproduct found in chlorinated water that exhibits tumor-promoting effects in rat models of glandular stomach carcinogenesis. []
2-Piperidinyl Phenyl Benzamides
Compound Description: This chemical class of compounds was identified as positive allosteric modulators of the prostaglandin receptor EP2 and exhibited neuroprotective effects against NMDA-induced excitotoxicity. []
Trisubstituted Pyrimidines
Compound Description: This chemical class was identified alongside 2-piperidinyl phenyl benzamides as positive allosteric modulators of the prostaglandin receptor EP2 and displayed neuroprotective properties against NMDA-induced excitotoxicity. []
Compound Description: SSR126768A is a potent, selective, and orally active oxytocin (OT) receptor antagonist investigated as a potential tocolytic agent for preterm labor. []
Compound Description: Compound 5 is a potent dual inhibitor of both VEGFr2 and the Src family kinases (Src and YES). It serves as the active form of the prodrug TG100801, used in treating age-related macular degeneration. []
15. 4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride * Compound Description: This molecule is a potent and selective corticotrophin-releasing factor (CRF)(1) receptor antagonist. It displayed good activity in preclinical models of depression and anxiety. []* Relevance: While sharing a chloro-methoxy-methylphenyl substitution pattern with 3-chloro-4-methyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide, this compound belongs to the 2-aminothiazole class and lacks the core benzamide structure. Thus, it is not considered directly structurally related.
Compound Description: This compound was synthesized and evaluated for its anti-tuberculosis activity. It showed promising results in docking studies with Mycobacterium tuberculosis enzymes. []
Compound Description: These complexes were synthesized from the Schiff base ligand derived from 1-(2-hydroxy-5-methyl-3-nitro phenyl) ethanone and 4-chloro (-3-trifluro methyl) aniline. The complexes were characterized and studied for their electrochemical behavior. []
Compound Description: This compound is a pharmaceutically acceptable salt, specifically a monohydrate hydrochloric acid monoadduct. Its crystal structure was analyzed using X-ray powder diffraction. []
Compound Description: This series of compounds was synthesized and evaluated for their antioxidant, antitumor, and antimicrobial activities. Structure-activity relationship studies were conducted to assess the impact of different substituents on their biological profiles. []
Compound Description: BMS-354825 is a dual Src/Abl kinase inhibitor that demonstrated potent antitumor activity in preclinical assays and was orally active in a K562 xenograft model of chronic myelogenous leukemia. []
Compound Description: Lapatinib is a tyrosine kinase inhibitor used in combination with capecitabine for treating advanced or metastatic breast cancers overexpressing HER2. []
Compound Description: These compounds were synthesized and characterized, with the copper (II) complex exhibiting higher antibacterial activity than the free acid against both gram-positive and gram-negative bacteria. []
Compound Description: These chromium(III) chelates utilize Schiff base ligands derived from a substituted pyrazolin-5-one. They were characterized as six-coordinate, non-electrolytic complexes. []
Compound Description: DU 125530 is a novel, selective, silent 5-HT(1A) antagonist, investigated for treating anxiety and mood disorders. It exhibits high occupancy of the human brain 5-HT(1A) receptor at doses with minimal side effects. []
Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist developed for potential treatment of erectile dysfunction. Its N-oxy-2-pyridinyl moiety is crucial for both agonist function and improved oral bioavailability compared to earlier analogues. []
26. 1-(2',4'-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide (1a)* Compound Description: This compound exhibits high affinity for cannabinoid CB(2) receptors and acts as an agonist in an in vitro model based on human promyelocytic leukemia HL-60 cells. []* Relevance: While both this compound and 3-chloro-4-methyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide possess a piperidine ring, they are not directly structurally related. The presence of an indenopyrazole core and dichlorophenyl substitution in compound 1a distinguishes it significantly from the target compound, which lacks these structural features.
27. 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexyilamine-1,4-dihydroindeno[1,2-c] pyrazole-3-carboxamide (2a)* Compound Description: This compound demonstrated single-digit nanomolar affinity for cannabinoid CB(2) receptors, along with agonist activity in an in vitro model using human promyelocytic leukemia HL-60 cells. []* Relevance: Similar to compound 1a, compound 2a, while containing a substituted amine group, is not directly structurally related to 3-chloro-4-methyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide. It also features an indenopyrazole core and dichlorophenyl substitution, differentiating it significantly from the target compound lacking these moieties.
28. 6-chloro-1-(2',4'-dichlorophenyl)-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamides (1b)* Compound Description: This compound, along with 1a, served as a lead structure for developing new cannabinoid CB(2) receptor ligands. It exhibited agonist activity in an in vitro model using human promyelocytic leukemia HL-60 cells. []* Relevance: Like 1a and 2a, compound 1b contains a piperidine ring but is not directly structurally related to 3-chloro-4-methyl-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide. The presence of an indenopyrazole core and dichlorophenyl substitution in compound 1b distinguishes it significantly from the target compound, which lacks these structural features.
Compound Description: This series of compounds was synthesized via the Mannich reaction and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains. []
Compound Description: These urea derivatives were synthesized and screened for anticancer activity against human neuroblastoma and colon carcinoma cell lines. []
Compound Description: This series of compounds, comprising carboxamide and sulfonamide derivatives, was synthesized and evaluated for antimicrobial activity. []
Compound Description: These azetidinone derivatives were synthesized using ultrasound irradiation and showed promising anti-tubercular activity against Mycobacterium tuberculosis without significant cytotoxicity. []
Compound Description: CHF 4056 is a novel nonsteroidal estrogen agonist/antagonist that exhibits beneficial effects on bone and cholesterol levels while maintaining antagonist effects on the uterus. []
Compound Description: The crystal structure of this compound was analyzed. []
Compound Description: MK-4305 is a potent dual orexin receptor antagonist currently undergoing phase III clinical trials for treating primary insomnia. It was discovered through optimization of a diazepane orexin receptor antagonist hit, improving pharmacokinetic properties and mitigating reactive metabolite formation. []
Compound Description: The crystal structure of this compound was analyzed, revealing a three-dimensional network formed by C—H—O hydrogen bonds between molecules. []
Compound Description: CLINME, part of the 2-(iodophenyl)imidazo[1,2-a]pyridineacetamide series, is a radioligand designed for imaging peripheral benzodiazepine receptors using positron emission tomography (PET). It was successfully labeled with carbon-11 for PET studies. []
Compound Description: Compound 5n is a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1 and DDR2) with potential for anti-inflammatory drug discovery. It showed potent inhibition of DDR1 and DDR2 kinases, inhibited LPS-induced IL-6 release, and exhibited anti-inflammatory effects in an LPS-induced acute lung injury mouse model. []
Compound Description: This series of compounds was synthesized and evaluated for their anxiolytic activity. They exhibited potent binding to rat brain benzodiazepine receptors and demonstrated significant anxiolytic activity in behavioral tests with rats. []
N-(Adamantan-1-ylmethyl)-5-[(3R-aminopyrrolidin-1-yl)methyl]-2-chloro-benzamide, hydrochloride salt (AACBA; GSK314181A)
Compound Description: AACBA is a P2X7 antagonist that demonstrated efficacy in preclinical models of pain and inflammation. It reduced LPS-induced IL-6 release, prevented carrageenan-induced paw edema and mechanical hypersensitivity, and exhibited prophylactic effects in collagen-induced arthritis. []
Compound Description: This compound was synthesized from a four-membered cyclic nitrone reacting with acetyl chloride in the presence of water. Its structure was confirmed by X-ray analysis. []
Compound Description: This azetidine derivative was synthesized from a four-membered cyclic nitrone reacting with acetyl chloride in the absence of water. Its structure was determined by X-ray analysis. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.